molecular formula C10H7Cl2NO2 B12288138 2-Cyano-3-(2,5-dichlorophenyl)propionic Acid

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid

Cat. No.: B12288138
M. Wt: 244.07 g/mol
InChI Key: XPFAEYGQQNHODO-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid is an organic compound with the molecular formula C10H7Cl2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group and a dichlorophenyl group attached to a propionic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,5-dichlorophenyl)propionic Acid typically involves the reaction of 2,5-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2,5-dichlorobenzoic acid.

    Reduction: Formation of 2-amino-3-(2,5-dichlorophenyl)propionic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,5-dichlorophenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)propionic acid
  • 3-(3,5-Dichlorophenyl)propionic acid

Comparison

2-Cyano-3-(2,5-dichlorophenyl)propionic Acid is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activities compared to its analogs. The dichlorophenyl substitution pattern also influences its chemical properties and interactions.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

2-cyano-3-(2,5-dichlorophenyl)propanoic acid

InChI

InChI=1S/C10H7Cl2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15)

InChI Key

XPFAEYGQQNHODO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C#N)C(=O)O)Cl

Origin of Product

United States

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